C20H27FN2OS

Description

C20H27FN2OS is a fluorinated organic compound with a molecular weight of 362.42 g/mol. Its structure likely incorporates a fluorine atom, a sulfur-containing functional group (e.g., sulfonyl or thioether), and an amide or heterocyclic moiety, inferred from the molecular formula. Fluorine’s electronegativity and small atomic radius often enhance metabolic stability and lipophilicity, making such compounds relevant in pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C20H27FN2OS |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

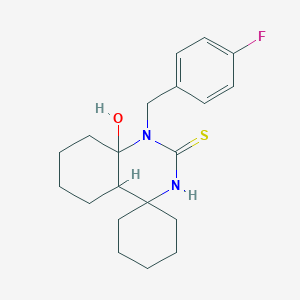

1-[(4-fluorophenyl)methyl]-8a-hydroxyspiro[3,4a,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione |

InChI |

InChI=1S/C20H27FN2OS/c21-16-9-7-15(8-10-16)14-23-18(25)22-19(11-3-1-4-12-19)17-6-2-5-13-20(17,23)24/h7-10,17,24H,1-6,11-14H2,(H,22,25) |

InChI Key |

NCYQTZQZSFZWFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)C3CCCCC3(N(C(=S)N2)CC4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H27FN2OS typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include nucleophilic substitution, electrophilic addition, and condensation reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

C20H27FN2OS: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

C20H27FN2OS: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which C20H27FN2OS exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on the binding affinity and specificity of This compound help elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Key Comparisons

Halogen Substitution (F vs. Cl):

- This compound vs. However, chlorine’s larger size in Compound A could improve π-π stacking in crystalline structures, explaining its higher melting point (>310°C vs. unmeasured for this compound) .

Sulfur vs. Oxygen Systems:

- This compound vs. Compound B (C26H20N2O2):

The sulfur atom in this compound might confer greater oxidation susceptibility compared to Compound B’s oxygen-based system. Compound B’s lower melting point (252–254°C) suggests reduced molecular rigidity, possibly due to fewer intermolecular interactions (e.g., lack of sulfur-based hydrogen bonding) .

Organometallic vs. Organic Frameworks:

- This compound vs. Compound C (C29H27FeNO): Compound C’s ferrocene moiety introduces redox activity and bulkiness, absent in this compound. This difference could make Compound C more suited for catalytic applications, whereas this compound’s fluorine and sulfur groups may favor bioactivity .

Research Findings and Implications

Spectral and Solubility Predictions

- IR/NMR: this compound likely shares spectral features with analogues, such as carbonyl stretches (1650–1680 cm⁻¹) and aromatic proton signals. Fluorine’s strong electron-withdrawing effect may downfield-shift adjacent protons in NMR .

- Solubility: Based on –5, fluorine’s hydrophobicity might reduce aqueous solubility compared to oxygen-rich compounds like C26H20N2O2 but improve lipid membrane permeability .

Biological Activity

The compound with the molecular formula C20H27FN2OS is a fluorinated derivative that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics

- Molecular Formula : this compound

- Molecular Weight : 364.5 g/mol

- IUPAC Name : 4-(4-fluorophenyl)-1,3-thiazol-2-amine

The structure of this compound includes a fluorinated aromatic ring and a thiazole moiety, which are known to influence its biological activity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Aromatic Ring | Present (fluorinated) |

| Heteroatoms | Sulfur (S), Nitrogen (N) |

| Functional Groups | Amine, Thiazole |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism involves the inhibition of glycolysis, particularly in cancer cells where glycolysis is upregulated. This characteristic is crucial for targeting aggressive cancers such as glioblastoma multiforme (GBM).

Case Study: Inhibition of Glycolysis in GBM Cells

In vitro studies demonstrated that this compound effectively inhibits hexokinase, an enzyme pivotal in glycolysis. The compound's fluorinated nature enhances its binding affinity to hexokinase compared to non-fluorinated analogs.

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line | Condition |

|---|---|---|---|

| This compound | 15 | GBM | Hypoxic |

| 2-Deoxy-D-Glucose | 30 | GBM | Normoxic |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.

The antimicrobial effect is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 3: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 5 µg/mL |

Pharmacokinetics and Drug Development

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. This property enhances its potential as a therapeutic agent.

Future Directions

Further research is warranted to explore:

- Synergistic Effects : Combining this compound with existing chemotherapeutics.

- In Vivo Studies : Assessing efficacy and safety in animal models.

- Mechanistic Studies : Elucidating detailed pathways involved in its anticancer and antimicrobial activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.